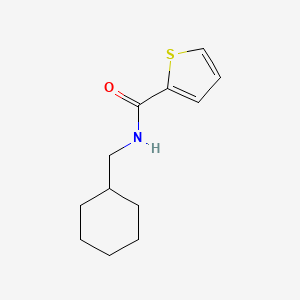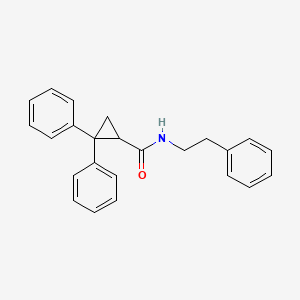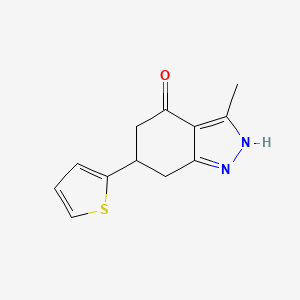
N-(4-bromo-3-methylphenyl)-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist of the G protein-coupled receptor GPR119, which is involved in glucose homeostasis and lipid metabolism.
Wirkmechanismus
N-(4-bromo-3-methylphenyl)-N'-propylurea acts as a selective agonist of the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of incretin hormones such as GLP-1 and GIP, which stimulate insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, N-(4-bromo-3-methylphenyl)-N'-propylurea has been found to have other physiological effects. It has been shown to reduce food intake and body weight in animal models, possibly through its effects on appetite-regulating hormones.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromo-3-methylphenyl)-N'-propylurea has several advantages for use in lab experiments. It is a highly selective agonist of the GPR119 receptor, which allows for specific targeting of this receptor in experiments. Additionally, N-(4-bromo-3-methylphenyl)-N'-propylurea has been extensively studied and characterized, making it a reliable tool for research. However, one limitation of N-(4-bromo-3-methylphenyl)-N'-propylurea is its relatively low potency, which may require higher concentrations for effective activation of the GPR119 receptor.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-3-methylphenyl)-N'-propylurea. One area of interest is its potential use in combination with other drugs for the treatment of type 2 diabetes and obesity. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on glucose homeostasis and appetite regulation. Finally, the development of more potent analogs of N-(4-bromo-3-methylphenyl)-N'-propylurea may lead to improved therapeutic options for these conditions.
In conclusion, N-(4-bromo-3-methylphenyl)-N'-propylurea is a chemical compound that has shown promising results in scientific research for its potential use in the treatment of type 2 diabetes and obesity. Its selective agonism of the GPR119 receptor and effects on glucose homeostasis and appetite regulation make it a valuable tool for further study. However, further research is needed to fully understand its mechanisms of action and potential for therapeutic use.
Synthesemethoden
N-(4-bromo-3-methylphenyl)-N'-propylurea can be synthesized through a multi-step process involving the reaction of 4-bromo-3-methylphenylamine with propylisocyanate. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-N'-propylurea has been studied for its potential use in the treatment of type 2 diabetes and obesity. It has been shown to increase insulin secretion and improve glucose tolerance in animal models. Additionally, N-(4-bromo-3-methylphenyl)-N'-propylurea has been found to stimulate the release of GLP-1, a hormone that regulates glucose homeostasis and appetite.
Eigenschaften
IUPAC Name |
1-(4-bromo-3-methylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-9-4-5-10(12)8(2)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICHRRHEJAZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-3-propylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)

![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
![3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)

![7-bromo-5-(2-chlorophenyl)tetrazolo[1,5-a]quinazoline](/img/structure/B5497933.png)
